molecular formula C8H8BrNO3 B3027023 Methyl 5-bromo-6-methoxypicolinate CAS No. 1214329-07-3

Methyl 5-bromo-6-methoxypicolinate

Katalognummer: B3027023
CAS-Nummer: 1214329-07-3
Molekulargewicht: 246.06
InChI-Schlüssel: SLRACMVCMVIRFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-6-methoxypicolinate can be synthesized through a multi-step process. One common method involves the bromination of 6-methoxypicolinic acid followed by esterification. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-6-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Methyl 5-bromo-6-methoxypicolinate has been identified as a useful intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets.

  • Cardiovascular Disease (CVD) Treatment : Recent studies have explored derivatives of this compound for their potential in treating cardiovascular diseases. For instance, methyl 5-((cinnamoyloxy)methyl)picolinate was synthesized and characterized for its interactions with multiple proteins involved in CVD, such as MAPK and TNF-α. This compound demonstrated favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it a candidate for further development in cardiovascular therapeutics .
  • Respiratory Disorders : Picolinic acid derivatives, including those related to this compound, have been investigated for their role in treating respiratory conditions like cystic fibrosis. These compounds aim to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for proper lung function .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its bromine substituent allows for further functionalization, leading to the creation of derivatives with enhanced biological properties.

  • Synthetic Methodologies : The synthetic routes involving this compound often utilize mild reaction conditions and high yields. For example, methods that incorporate this compound into larger frameworks typically avoid hazardous reagents and minimize by-product formation, aligning with green chemistry principles .

Toxicological Profile and Safety

Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Preliminary toxicological assessments indicate that it causes skin and eye irritation but does not exhibit severe toxicity at therapeutic concentrations. The LD50 value has been estimated at 2188 mg/kg, suggesting a relatively safe profile for further development .

Comparative Analysis of Derivatives

To better understand the potential applications of this compound and its derivatives, a comparative analysis table is presented below:

Compound Target Disease Key Features Bioavailability
This compoundCardiovascular DiseasesHigh gastrointestinal absorption; BBB permeabilityModerate
Methyl 5-((cinnamoyloxy)methyl)picolinateCardiovascular DiseasesInteracts with MAPK, TNF-α; synthesized efficientlyHigh
(S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamideRespiratory DisordersRestores CFTR function; targets lung healthHigh

Wirkmechanismus

The mechanism of action of methyl 5-bromo-6-methoxypicolinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact molecular pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-bromo-6-methoxypicolinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block in organic synthesis further highlight its uniqueness .

Biologische Aktivität

Methyl 5-bromo-6-methoxypicolinate (CAS: 1214329-07-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H8_8BrNO3_3
  • Molecular Weight : 246.058 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 309.7 °C at 760 mmHg
  • IUPAC Name : Methyl 5-bromo-6-methoxypyridine-2-carboxylate

The compound features a bromine atom and a methoxy group on the aromatic ring, which are believed to influence its biological activity significantly.

Preliminary studies suggest that this compound may interact with various biological targets, potentially exhibiting:

  • Antimicrobial Activity : Research indicates that halogenated compounds often display enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Properties : The presence of bromine in the structure may enhance binding affinity to specific proteins involved in cancer pathways, although detailed mechanisms remain to be elucidated .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Assays :
    • The compound was tested against various bacterial strains, showing significant inhibition zones compared to control groups.
    • A study indicated that compounds with bromine substituents exhibit higher antimicrobial efficacy due to increased lipophilicity and membrane permeability.
  • Cytotoxicity Tests :
    • In cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability at higher concentrations.
    • The compound's mechanism may involve apoptosis induction through mitochondrial pathways .

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound as a potential lead compound for drug development. The study highlighted:

  • Synthesis Pathway : The compound was synthesized using a multi-step process involving bromination and methoxylation reactions.
  • Biological Evaluation : Following synthesis, the compound was evaluated for its potential as an ALK inhibitor, showing promising results in preliminary assays .

Comparative Analysis

To understand the relative efficacy of this compound, it is essential to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
Methyl 5-bromo-6-methylpicolinate0.95Contains a methyl group instead of a methoxy group
Ethyl 5-bromo-6-hydroxypicolinate0.92Ethyl group replaces the methyl group
Methyl 4-bromo-6-methoxypicolinate0.86Bromine at a different position

This table illustrates that while this compound shares structural similarities with other compounds, its unique methoxy group may confer distinct biological properties.

Eigenschaften

IUPAC Name

methyl 5-bromo-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRACMVCMVIRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673243
Record name Methyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-07-3
Record name Methyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of methyl 5-bromo-6-methoxypyridine-2-carboximidoate (C29) (9.42 g, 38.4 mmol) in methanol (66 mL) and concentrated hydrochloric acid (6.6 mL) was heated under reflux for 18 hours. The reaction was concentrated to dryness under reduced pressure. The resulting solid was dissolved in dichloromethane (500 mL) and washed with saturated aqueous sodium bicarbonate solution (250 mL). The aqueous phase was extracted with dichloromethane (200 mL), and the combined organics were washed with water (250 mL), with saturated aqueous sodium chloride solution (250 mL), dried over magnesium sulfate and concentrated under reduced pressure to provide the title compound. The reaction was repeated on additional material (1.65 g, 6.73 mmol), worked up in a similar manner, combined with the first reaction, and purified by silica gel chromatography (Eluant: 10% ethyl acetate in heptane) to provide the title compound as a yellow solid. Yield: 4.48 g, 18.2 mmol, 40%. LCMS m/z 246.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.97 (s, 3H), 4.11 (s, 3H), 7.59 (d, J=7.8 Hz, 1H), 7.93 (d, J=7.8 Hz, 1H).
Name
methyl 5-bromo-6-methoxypyridine-2-carboximidoate
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-6-methoxypicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-6-methoxypicolinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-6-methoxypicolinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-6-methoxypicolinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-6-methoxypicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-6-methoxypicolinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.